DMHAPC-Chol
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Overview
Description
Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol Iodide is a cationic cholesterol derivative. It is commonly used in the field of gene delivery due to its ability to form liposomes that can encapsulate and transport genetic material into cells . This compound is particularly noted for its efficiency in delivering DNA plasmids and small interfering RNA (siRNA) into various cell types .
Mechanism of Action
Target of Action
DMHAPC-Chol is a cationic lipid . Its primary targets are cells where it is used in transfection experiments concerning plasmids or siRNA . In particular, it has been used to deliver siRNA against VEGF in A431 human epidermoid carcinoma cells and in MDAMB-231 human breast cancer cells .
Mode of Action
This compound interacts with its targets (cells) by facilitating the delivery of plasmids or siRNA . The cationic nature of this compound allows it to bind to the negatively charged nucleic acids (plasmids or siRNA), forming complexes that can be taken up by cells. Once inside the cell, the nucleic acids can exert their effects.
Biochemical Pathways
For instance, when used to deliver siRNA against VEGF, it can potentially downregulate the VEGF pathway, which plays a crucial role in angiogenesis .
Result of Action
This compound facilitates the delivery of nucleic acids into cells, thereby enabling the modulation of gene expression . For example, it has been used to deliver siRNA against VEGF in certain cancer cells, potentially leading to the downregulation of VEGF and subsequent effects on tumor angiogenesis .
Biochemical Analysis
Biochemical Properties
DMHAPC-Chol plays a significant role in biochemical reactions, particularly in the context of gene delivery. It interacts with various biomolecules, including DNA and RNA, facilitating their transport into cells. The compound forms complexes with nucleic acids, enhancing their stability and delivery efficiency. This compound can also interact with proteins involved in cellular uptake mechanisms, such as clathrin and caveolin, which mediate endocytosis. These interactions are crucial for the successful internalization of the nucleic acid-DMHAPC-Chol complexes into target cells .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In transfection experiments, this compound has been shown to effectively deliver siRNA and plasmid DNA into cells, leading to the knockdown of target genes or the expression of exogenous genes. This compound can modulate cell signaling pathways by altering the expression of specific genes, thereby affecting downstream cellular functions. For instance, this compound-mediated delivery of siRNA targeting VEGF (vascular endothelial growth factor) in A431 human epidermoid carcinoma cells and MDA-MB-231 human breast cancer cells results in the inhibition of VEGF expression, impacting angiogenesis and tumor growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to nucleic acids via electrostatic interactions, forming stable complexes that protect the nucleic acids from degradation. Upon cellular uptake, these complexes are transported to the endosomes, where the acidic environment triggers the release of the nucleic acids into the cytoplasm. This compound can also interact with cellular enzymes, potentially inhibiting or activating them, which further influences gene expression and cellular functions. The precise molecular interactions of this compound with biomolecules are critical for its efficacy in gene delivery applications .
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. The stability of this compound is an important factor, as it can degrade over time, affecting its efficacy. Studies have shown that this compound maintains its transfection efficiency for a certain period, but prolonged storage or exposure to harsh conditions can lead to degradation. Long-term effects on cellular function have been observed in in vitro and in vivo studies, where repeated administration of this compound can lead to cumulative effects on gene expression and cellular metabolism .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low to moderate doses of this compound are generally well-tolerated and effective in gene delivery applications. High doses can result in toxic or adverse effects, including cytotoxicity and inflammation. Threshold effects have been observed, where a minimum concentration of this compound is required to achieve efficient gene delivery, while exceeding this threshold can lead to detrimental effects on cellular and tissue health .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its function. The compound can influence metabolic flux and metabolite levels by modulating gene expression and cellular signaling pathways. For example, this compound-mediated delivery of siRNA targeting metabolic enzymes can alter the expression of these enzymes, impacting metabolic processes such as glycolysis and lipid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments. For instance, this compound can interact with lipid transporters, aiding its incorporation into cellular membranes and liposomes. This distribution is crucial for the effective delivery of nucleic acids to target cells .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the endosomes and lysosomes, where it exerts its function. The localization of this compound within these compartments is essential for the release of nucleic acids and the subsequent modulation of gene expression. Post-translational modifications, such as phosphorylation, can also affect the activity and function of this compound .
Preparation Methods
The synthesis of Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol Iodide involves the reaction of cholesterol with a carbamoyl linker and a hydroxyethyl group in the polar amino head moiety . The reaction conditions typically include the use of organic solvents such as dimethylformamide (DMF) and ethanol . The product is then purified to achieve a high level of purity, often greater than 95% .
Chemical Reactions Analysis
Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol Iodide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl linker.
Common reagents used in these reactions include organic solvents like DMF and ethanol, as well as specific catalysts depending on the desired reaction . The major products formed from these reactions vary but often include modified cholesterol derivatives with altered functional groups .
Scientific Research Applications
Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol Iodide has a wide range of applications in scientific research:
Gene Delivery: It is used to deliver DNA plasmids and siRNA into cells, making it valuable in genetic research and therapy.
Cancer Research: The compound has been used to deliver siRNA targeting vascular endothelial growth factor (VEGF) in cancer cells, thereby inhibiting tumor growth.
Drug Delivery: Its ability to form stable liposomes makes it useful in the delivery of various drugs.
Biological Studies: It is employed in studies involving cell signaling and lipid biochemistry.
Comparison with Similar Compounds
Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol Iodide is unique due to its specific structure, which includes a biodegradable carbamoyl linker and a hydroxyethyl group . Similar compounds include:
Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol Iodide: Another cationic lipid used for gene delivery.
Dioleoyl Phosphatidylethanolamine (DOPE): Often used in combination with Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol Iodide to enhance gene delivery efficiency.
Cholesteryl Linoleate: Another cholesterol derivative used in lipid-based drug delivery systems.
These compounds share similar applications but differ in their chemical structures and specific functionalities, which can influence their efficiency and suitability for different research purposes .
Properties
IUPAC Name |
3-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]propyl-(2-hydroxyethyl)-dimethylazanium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H62N2O3/c1-25(2)10-8-11-26(3)30-14-15-31-29-13-12-27-24-28(16-18-34(27,4)32(29)17-19-35(30,31)5)40-33(39)36-20-9-21-37(6,7)22-23-38/h12,25-26,28-32,38H,8-11,13-24H2,1-7H3/p+1/t26-,28+,29+,30-,31+,32+,34+,35-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGXTDBNSSOEDB-SJTWHRLHSA-O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCC[N+](C)(C)CCO)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCC[N+](C)(C)CCO)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H63N2O3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does DMHAPC-Chol contribute to siRNA delivery into tumor cells?
A1: this compound is a cationic lipid synthesized for the purpose of improving siRNA delivery into tumor cells. When formulated with a helper lipid like dioleoylphosphatidylethanolamine (DOPE), this compound forms liposomes. These liposomes encapsulate and protect the siRNA while their positive charge interacts with the negatively charged cell membrane, facilitating cellular uptake. [] This study showed that this compound/DOPE liposomes successfully delivered VEGF siRNA into A431 and MDA-MB-231 tumor cells, leading to significant silencing of VEGF expression. []
Q2: How does the siRNA delivery efficiency of this compound/DOPE liposomes compare to other commercial transfection reagents?
A2: The research compared this compound/DOPE liposomes to INTERFERin and Lipofectamine 2000 for VEGF siRNA delivery. Results showed that this compound/DOPE liposomes were comparable to INTERFERin and more efficient than Lipofectamine 2000 in silencing VEGF expression. [] Interestingly, while less effective for plasmid DNA delivery, this compound/DOPE liposomes demonstrated superior performance with siRNA compared to Lipofectamine. [] This suggests that this compound/DOPE liposomes might be particularly suitable for delivering smaller nucleic acids like siRNA.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.